4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a fascinating compound belonging to a class of synthetic organic compounds
Preparation Methods
Synthetic routes and reaction conditions: : To synthesize 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, the typical method involves the condensation of appropriate pyrazole and pyrimidine derivatives, followed by functional group modifications. The critical steps include:
Reacting a pyrazole derivative with a pyrimidine derivative in the presence of suitable catalysts.
Conducting the reaction under controlled temperature conditions (generally between 50-80°C) and in an inert atmosphere to prevent unwanted side reactions.
Purifying the product using chromatographic techniques to ensure high purity and yield.
Industrial production methods: : Industrial production of this compound usually follows similar synthetic pathways but on a larger scale. The optimization focuses on enhancing yield, reducing reaction time, and ensuring consistent quality. Advanced reactors, automated systems, and rigorous quality control measures are typically employed.
Chemical Reactions Analysis
Types of reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. For example:
Oxidation: : Introducing oxygen atoms into the structure can produce new derivatives with different properties.
Reduction: : Reduction reactions can modify the oxidation state of functional groups, leading to the formation of different compounds.
Substitution: : Functional groups on the compound can be substituted with other groups to yield new derivatives.
Common reagents and conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reagents such as sodium borohydride or lithium aluminium hydride under controlled conditions.
Substitution: : Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) under neutral or mildly basic/acidic conditions.
Major products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce alcohol derivatives, and substitution may lead to a variety of substituted benzamides.
Scientific Research Applications
4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has found applications in several scientific fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules in organic chemistry.
Biology: : Investigated for its potential as a biological probe due to its specific interactions with certain biomolecules.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular targets: : It can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways involved: : It may influence biochemical pathways, including signaling cascades, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with other similar compounds: : Compared to other compounds with similar structures, 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its unique methoxy group and the specific arrangement of its functional groups
List of similar compounds
4-amino-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Properties
IUPAC Name |
4-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-3-7-15(8-4-13)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBOWQFEPNYRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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